molecular formula C20H17ClO4S B14858106 3,5-Bis(benzyloxy)benzenesulfonyl chloride

3,5-Bis(benzyloxy)benzenesulfonyl chloride

Cat. No.: B14858106
M. Wt: 388.9 g/mol
InChI Key: MFHMRZDERYLQEK-UHFFFAOYSA-N
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Description

3,5-Bis(benzyloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C20H17ClO4S and a molecular weight of 388.86 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to a benzene ring, which is further substituted with a sulfonyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(benzyloxy)benzenesulfonyl chloride typically involves the reaction of 3,5-dihydroxybenzenesulfonyl chloride with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is typically isolated and purified using industrial-scale techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(benzyloxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate ester derivatives: Formed by reaction with alcohols.

    Sulfonothioate derivatives: Formed by reaction with thiols.

    Aldehydes and carboxylic acids: Formed by oxidation of benzyloxy groups.

    Benzyl alcohol derivatives: Formed by reduction of benzyloxy groups.

Mechanism of Action

The mechanism of action of 3,5-Bis(benzyloxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. This reactivity allows the compound to modify other molecules by introducing sulfonyl groups, thereby altering their chemical and physical properties . The benzyloxy groups can also participate in oxidation and reduction reactions, further expanding the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(benzyloxy)benzenesulfonyl chloride is unique due to the presence of two benzyloxy groups, which provide additional sites for chemical modification and enhance the compound’s reactivity and versatility in organic synthesis. This makes it a valuable reagent for the preparation of complex molecules and materials .

Properties

Molecular Formula

C20H17ClO4S

Molecular Weight

388.9 g/mol

IUPAC Name

3,5-bis(phenylmethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C20H17ClO4S/c21-26(22,23)20-12-18(24-14-16-7-3-1-4-8-16)11-19(13-20)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

MFHMRZDERYLQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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